
The Role of EDP-305 in Bile Acid Metabolism: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Edp-305

Cat. No.: B15573276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
EDP-305 is a potent and selective, non-bile acid steroidal agonist of the Farnesoid X Receptor

(FXR), a critical nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis.

Developed by Enanta Pharmaceuticals, EDP-305 was investigated as a therapeutic agent for

non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). By activating FXR,

EDP-305 modulates the expression of key genes involved in the synthesis and transport of bile

acids, leading to a reduction in the overall bile acid pool and exhibiting anti-inflammatory and

anti-fibrotic effects in the liver. This technical guide provides an in-depth overview of the

mechanism of action of EDP-305, its impact on bile acid metabolism, and a summary of its

preclinical and clinical findings. Detailed experimental protocols for key assays and

visualizations of relevant pathways are also presented to facilitate further research and

understanding of this compound class. Although the development of EDP-305 as a

monotherapy for NASH has been discontinued, the study of its pharmacological profile

provides valuable insights into the therapeutic potential and challenges of FXR agonism.

Introduction to Farnesoid X Receptor (FXR) and Bile
Acid Metabolism
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary

sensor for bile acids.[1][2] Predominantly expressed in the liver, intestine, kidneys, and adrenal
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glands, FXR plays a central role in maintaining bile acid homeostasis.[1] When activated by

bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific

DNA sequences known as FXR response elements (FXREs) in the promoter regions of target

genes. This binding initiates a cascade of transcriptional events that regulate the synthesis,

conjugation, and transport of bile acids, thereby preventing their accumulation to cytotoxic

levels.[2]

The primary pathway for bile acid synthesis from cholesterol is controlled by the rate-limiting

enzyme, cholesterol 7α-hydroxylase (CYP7A1).[2] FXR activation leads to the transcriptional

induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that, in turn,

inhibits the expression of CYP7A1, establishing a negative feedback loop.[2] Additionally,

intestinal FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19) in

humans (FGF15 in rodents), which travels to the liver and signals through the FGF receptor 4

(FGFR4) to further suppress CYP7A1 expression.[2] Beyond bile acid regulation, FXR

signaling influences lipid and glucose metabolism, and modulates inflammatory and fibrotic

pathways, making it an attractive therapeutic target for a range of metabolic and liver diseases.

[1][3]

EDP-305: A Potent and Selective FXR Agonist
EDP-305 is a novel, orally bioavailable, non-bile acid steroidal FXR agonist.[4] Its chemical

structure was designed to optimize potency and selectivity for FXR, while minimizing activity at

other receptors, such as the G-protein coupled bile acid receptor 1 (TGR5), which has been

associated with pruritus, a common side effect of some FXR agonists.[4]

In Vitro Potency and Selectivity
In vitro studies have demonstrated that EDP-305 is a highly potent activator of FXR. In a full-

length human FXR reporter assay in HEK293 cells, EDP-305 exhibited an EC50 of 8 nM,

making it approximately 16-fold more potent than obeticholic acid (OCA), a first-generation

FXR agonist.[4] In a chimeric FXR reporter assay in CHO cells, the EC50 for EDP-305 was 34

nM.[4] Furthermore, EDP-305 displayed high selectivity for FXR, with minimal to no activity

observed against a panel of other nuclear receptors, including TGR5.[4]
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Mechanism of Action of EDP-305 in Bile Acid
Metabolism
The therapeutic effects of EDP-305 are primarily mediated through its potent agonism of FXR,

leading to the modulation of downstream gene expression involved in bile acid homeostasis.

Regulation of Bile Acid Synthesis
Upon binding to FXR in hepatocytes, EDP-305 initiates a signaling cascade that leads to the

robust suppression of bile acid synthesis. This is achieved through two main pathways:

Induction of SHP: EDP-305 treatment in human hepatocytes (HepaRG cells) leads to a

dose-dependent increase in the expression of SHP mRNA.[4] At a concentration of 12 nM,

EDP-305 induced a 5-fold increase in SHP expression.[4] SHP, in turn, represses the

transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α

(HNF4α), which are key transcription factors for the CYP7A1 gene.[2]

Downregulation of CYP7A1: The induction of SHP and the activation of the intestinal FXR-

FGF19 axis culminate in the potent downregulation of CYP7A1, the rate-limiting enzyme in

the classical bile acid synthesis pathway. In vitro studies have shown that EDP-305
treatment can reduce CYP7A1 mRNA expression to as low as 5% of baseline levels.[4]

Regulation of Bile Acid Transport
In addition to suppressing synthesis, EDP-305 also modulates the expression of transporters

involved in the enterohepatic circulation of bile acids. In vitro experiments have shown that

EDP-305 treatment leads to an 18-fold induction of Bile Salt Export Pump (BSEP) mRNA at a

12 nM concentration.[4] BSEP is a key canalicular transporter responsible for the efflux of bile

acids from hepatocytes into the bile. By upregulating BSEP, EDP-305 promotes the excretion of

bile acids from the liver, further contributing to the reduction of the hepatic bile acid pool.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of EDP-305.
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Parameter Assay System EDP-305
Obeticholic Acid

(OCA)
Reference

EC50

Full-length

human FXR

(HEK293 cells)

8 nM 130 nM [4]

EC50
Chimeric FXR

(CHO cells)
34 nM 569 nM [4]

EC50 TGR5 Activation >15,000 nM 381 nM [4]

Table 1: In Vitro Potency of EDP-305

Gene Cell Line
EDP-305

Concentration

Fold Change in

mRNA

Expression

Reference

SHP HepaRG 12 nM 5-fold increase [4]

BSEP Huh7.5 12 nM 18-fold increase [4]

CYP7A1 HepaRG 12 nM ~95% decrease [4]

Table 2: In Vitro Gene Expression Changes Induced by EDP-305

Animal Model EDP-305 Dose Parameter Result Reference

STAM NASH

Mice

3 mg/kg & 10

mg/kg

NAFLD Activity

Score (NAS)

Significant

reduction
[4]

Diet-Induced

NASH Mice

10 mg/kg & 30

mg/kg

Hepatic

Triglycerides

Significant

reduction
[4]

Diet-Induced

NASH Mice

10 mg/kg & 30

mg/kg

Hepatic

Cholesterol

Significant

reduction
[4]

Table 3: In Vivo Efficacy of EDP-305 in NASH Models
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Experimental Protocols
FXR Reporter Gene Assay (Luciferase-Based)
Objective: To determine the in vitro potency (EC50) of EDP-305 as an FXR agonist.

Materials:

HEK293 or CHO cells

Expression plasmid for full-length human FXR or a chimeric FXR (Gal4-DBD fused to FXR-

LBD)

Luciferase reporter plasmid containing FXREs upstream of a minimal promoter

Transfection reagent (e.g., Lipofectamine)

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

EDP-305 and reference compounds (e.g., OCA, GW4064)

Luciferase assay reagent

96-well cell culture plates

Luminometer

Protocol:

Seed HEK293 or CHO cells in 96-well plates at an appropriate density.

Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid

using a suitable transfection reagent according to the manufacturer's instructions.

After 24 hours, replace the transfection medium with fresh medium containing serial dilutions

of EDP-305 or reference compounds. Include a vehicle control (e.g., DMSO).

Incubate the cells for an additional 24 hours.
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Lyse the cells and measure luciferase activity using a luminometer according to the

luciferase assay kit manufacturer's protocol.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)

or to total protein concentration.

Plot the normalized luciferase activity against the compound concentration and fit the data to

a four-parameter logistic equation to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression
Analysis
Objective: To quantify the changes in mRNA expression of FXR target genes (e.g., SHP, BSEP,

CYP7A1) in response to EDP-305 treatment.

Materials:

HepaRG or Huh7.5 cells

EDP-305

RNA extraction kit

Reverse transcription kit for cDNA synthesis

qPCR master mix (e.g., SYBR Green-based)

Gene-specific primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH, β-

actin)

Real-time PCR instrument

Protocol:

Seed HepaRG or Huh7.5 cells in 6-well plates.

Treat the cells with EDP-305 at various concentrations for a specified duration (e.g., 16-24

hours). Include a vehicle control.
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Isolate total RNA from the cells using a commercial RNA extraction kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling

protocol.

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to calculate the relative fold

change in gene expression, normalizing to the housekeeping gene.

Streptozotocin-High Fat Diet (STAM) NASH Mouse Model
Objective: To evaluate the in vivo efficacy of EDP-305 in a model of NASH with fibrosis.

Materials:

C57BL/6J male mice

Streptozotocin (STZ)

High-fat diet (e.g., 60% kcal from fat)

EDP-305 formulated for oral administration

Standard laboratory equipment for animal housing, dosing, and sample collection

Protocol:

At 2 days of age, inject C57BL/6J male mice subcutaneously with a single low dose of STZ

(200 µ g/mouse ) to induce a diabetic phenotype.

From 4 weeks of age, feed the mice a high-fat diet ad libitum to induce steatohepatitis.

At a predetermined time point when NASH and fibrosis are established (e.g., 6-8 weeks of

age), randomize the mice into treatment groups (vehicle control, EDP-305 at different

doses).
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Administer EDP-305 or vehicle daily via oral gavage for a specified duration (e.g., 4-8

weeks).

At the end of the treatment period, euthanize the mice and collect blood and liver tissue for

analysis.

Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the

NAFLD Activity Score (NAS) and fibrosis stage.

Conduct biochemical analyses of plasma (e.g., ALT, AST, lipids) and liver tissue (e.g.,

triglyceride content).
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Caption: FXR Signaling Pathway in Hepatocytes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/product/b15573276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation In Vivo Evaluation

FXR Reporter Assay
(HEK293/CHO cells)

EC50 Determination

Gene Expression Analysis (qPCR)
(HepaRG/Huh7.5 cells)

SHP, BSEP, CYP7A1 Modulation

NASH Animal Model Induction
(STAM or Diet-Induced)

EDP-305 Administration
(Oral Gavage)

Histological & Biochemical Analysis

Assessment of Anti-NASH Effects

Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for EDP-305.

Clinical Development and Future Perspectives
EDP-305 progressed to Phase 2 clinical trials for the treatment of NASH (ARGON-2 study,

NCT04378010) and PBC.[5] In the Phase 2 study in patients with NASH, EDP-305
demonstrated a significant reduction in alanine aminotransferase (ALT) levels and liver fat

content after 12 weeks of treatment.[5] However, the study also highlighted a dose-dependent

incidence of pruritus (itching), a known class effect of FXR agonists, which led to

discontinuation in a significant portion of patients in the higher dose group.[5]

In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b

ARGON-2 study of EDP-305 as a monotherapy for NASH.[6] The decision was based on an

interim analysis that suggested the overall balance of activity and tolerability was not

substantially differentiated from other FXR agonists.[6]
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Despite the cessation of its development as a standalone therapy, the journey of EDP-305 has

provided valuable insights into the therapeutic potential and challenges of targeting FXR for

metabolic liver diseases. The potent and selective nature of EDP-305 underscores the

feasibility of designing non-bile acid FXR agonists with distinct pharmacological profiles. The

dose-limiting pruritus observed with EDP-305 and other FXR agonists highlights the need for

second-generation compounds with improved safety profiles or for combination therapies that

can mitigate these side effects while retaining efficacy. Future research in this area will likely

focus on developing tissue-specific FXR modulators or exploring synergistic combinations with

other therapeutic agents to address the multifactorial nature of diseases like NASH.

Conclusion
EDP-305 is a potent and selective non-bile acid FXR agonist that effectively modulates bile

acid metabolism by suppressing bile acid synthesis and enhancing their excretion. Its

mechanism of action, centered on the upregulation of SHP and BSEP and the downregulation

of CYP7A1, has been well-characterized in preclinical models. While its clinical development

for NASH as a monotherapy has been halted due to tolerability concerns, the scientific

knowledge gained from the investigation of EDP-305 remains a significant contribution to the

field of FXR-targeted therapies. The data and methodologies presented in this technical guide

serve as a comprehensive resource for researchers and drug developers working to advance

the next generation of treatments for metabolic and fibrotic liver diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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